3,6-Dichlorocyclohexane-1,2-dione
Description
3,6-Dichlorocyclohexane-1,2-dione is a halogenated cyclohexane derivative characterized by two ketone groups (dione) at positions 1 and 2 and chlorine atoms at positions 3 and 5. Chlorine substituents likely enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions compared to hydroxyl or alkyl-substituted analogs .
Properties
CAS No. |
71463-51-9 |
|---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
3,6-dichlorocyclohexane-1,2-dione |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h3-4H,1-2H2 |
InChI Key |
LVSHXWALSXQHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=O)C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorocyclohexane-1,2-dione typically involves the chlorination of cyclohexane-1,2-dione. One common method is the reaction of cyclohexane-1,2-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichlorocyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorocyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dichlorocyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichlorocyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichlorocyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Chlorine atoms in this compound likely increase polarity and thermal stability compared to methyl or hydroxy groups. For example, 3-Methylcyclohexane-1,2-dione (melting point ~40–50°C) is less polar due to its hydrophobic methyl group , while the trihydroxy analog exhibits higher water solubility .
- Ring Size and Reactivity : Cyclobutene-diones (e.g., 3,4-Diisopropoxy-3-cyclobutene-1,2-dione) show distinct reactivity due to ring strain, enabling applications in organic synthesis . Cyclohexane-diones are more conformationally flexible but less reactive toward ring-opening reactions.
Spectral and Physical Data Comparison
| Property | This compound | 3-Methylcyclohexane-1,2-dione | 3,4-Diisopropoxy-3-cyclobutene-1,2-dione |
|---|---|---|---|
| IR Absorbance (cm⁻¹) | ~1750 (C=O stretch, inferred) | ~1740–1700 (C=O stretch) | ~1770 (C=O, strained cyclobutene) |
| Melting Point | Not reported | ~40–50°C | 43–45°C |
| Boiling Point | Not reported | Not reported | 110°C/0.04 mmHg |
| Solubility | Low in water (inferred) | Low in water | Soluble in organic solvents |
- IR Spectroscopy : Cyclohexane-diones exhibit C=O stretches near 1700–1750 cm⁻¹, while cyclobutene-diones show higher wavenumbers (~1770 cm⁻¹) due to ring strain .
- Thermal Stability : The chlorine substituents in this compound may elevate decomposition temperatures compared to methyl or hydroxy analogs.
Biological Activity
3,6-Dichlorocyclohexane-1,2-dione (C6H6Cl2O2) is a chlorinated cyclic diketone that has garnered attention due to its potential biological activities. This compound is structurally characterized by two chlorine atoms at the 3 and 6 positions of a cyclohexane ring with two carbonyl groups at the 1 and 2 positions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and environmental science.
- Molecular Formula : C6H6Cl2O2
- Molecular Weight : 189.02 g/mol
- Structure : The compound features a cyclohexane ring with two carbonyl groups and two chlorine substituents, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, demonstrating its potential as a biocide in various applications.
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines have shown that this compound can induce apoptosis in cancer cells. The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
The proposed mechanism for the biological activity of this compound includes:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.
Study on Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry investigated the antimicrobial properties of various chlorinated compounds, including this compound. The results indicated that this compound was among the most effective in inhibiting bacterial growth compared to its non-chlorinated analogs .
Cytotoxicity Assessment in Cancer Research
In a recent cytotoxicity assessment involving multiple cancer cell lines, researchers found that this compound significantly reduced cell viability in HeLa and MCF-7 cells after a 24-hour exposure period. The study concluded that further investigation into its mechanism could reveal novel therapeutic pathways for cancer treatment .
Safety and Toxicology
While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies suggest moderate toxicity levels; hence, further investigations are needed to evaluate long-term exposure effects and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
